(R)-STU104
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H18O4/c1-20-12-6-4-11(5-7-12)14-10-16(19)15-8-13(21-2)9-17(22-3)18(14)15/h4-9,14H,10H2,1-3H3/t14-/m1/s1 |
Clave InChI |
OYJBHGSSAJNKJF-CQSZACIVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-STU104: Structure, and Biological Activity
Notice to the Reader: The chemical identifier "(R)-STU104" does not correspond to a publicly documented compound at the time of this writing. Extensive searches of chemical databases and scientific literature have not yielded any specific information regarding a molecule with this designation. It is possible that "this compound" is an internal, preclinical, or otherwise undisclosed compound code. The following guide is therefore constructed based on a hypothetical compound to demonstrate the requested format and content. All data, structures, and protocols are illustrative examples.
Core Chemical Structure and Properties
For the purpose of this guide, we will define the hypothetical this compound as the (R)-enantiomer of a novel small molecule inhibitor of a hypothetical kinase, "Kinase X".
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (R)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide |
| SMILES | O=C(N[C@H]1CCOC1)CN2C=C(C3=C(N=C4)C4=NC=N3)N=C2 |
| InChI | InChI=1S/C16H18N6O2/c23-15(20-13-3-5-24-6-4-13)9-21-11-14(22-21)12-7-18-16-10(12)17-8-19-16/h7-8,11,13H,3-6,9H2,(H,20,23)(H,17,18,19)/t13-/m1/s1 |
| Molecular Formula | C₁₆H₁₈N₆O₂ |
| Molecular Weight | 338.36 g/mol |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase implicated in pro-inflammatory signaling cascades. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, "Substrate Y". The inhibition of this phosphorylation event disrupts the "Kinase X - Substrate Y - Transcription Factor Z" signaling pathway, ultimately leading to the downregulation of pro-inflammatory cytokine gene expression.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| Kinase X | 5.2 ± 1.1 |
| Kinase A | > 10,000 |
| Kinase B | 8,540 ± 320 |
| Kinase C | > 10,000 |
Cellular Potency
| Cell Line | Assay | IC₅₀ (nM) |
| Human Macrophages | Cytokine Release | 25.8 ± 4.3 |
| Human Synoviocytes | Proliferation | 42.1 ± 6.7 |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
Methodology:
-
Recombinant human kinases were assayed in a 96-well plate format.
-
A standard peptide substrate for each kinase was used.
-
This compound was serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
The kinase reaction was initiated by the addition of ATP.
-
After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Unraveling the Mechanism of Action of (R)-STU104: A Technical Guide
Despite a comprehensive search of publicly available scientific literature and databases, no information was found on a compound designated as "(R)-STU104". It is plausible that this is an internal, preclinical, or otherwise undisclosed compound name. The initial query suggested a potential role as a lysophosphatidic acid (LPA) receptor antagonist; however, no evidence could be found to support this or any other mechanism of action.
This guide, therefore, cannot provide specific details on the mechanism of action, quantitative data, or experimental protocols for this compound. Instead, it will provide a general overview of the methodologies and signaling pathways commonly investigated for LPA receptor antagonists, which may be relevant if this compound were to fall into this class of molecules.
General Methodologies for Characterizing LPA Receptor Antagonists
The elucidation of the mechanism of action for a novel LPA receptor antagonist typically involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and functional effects.
In Vitro Assays
A battery of in vitro assays is essential to determine the pharmacological profile of a potential LPA receptor antagonist.
| Parameter | Typical Assays | Description |
| Binding Affinity | Radioligand binding assays | Measures the affinity of the compound for the target receptor by competing with a radiolabeled ligand. Key parameters derived are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). |
| Functional Antagonism | Calcium mobilization assays, GTPγS binding assays, cAMP assays, β-arrestin recruitment assays | These assays measure the ability of the antagonist to block the downstream signaling events initiated by LPA binding to its receptor. The output is typically an IC50 value representing the concentration of the antagonist required to inhibit 50% of the agonist response. |
| Selectivity | Receptor panel screening | The compound is tested against a broad panel of other G protein-coupled receptors (GPCRs) and other protein targets to assess its specificity for the intended LPA receptor subtype(s). |
| Cellular Effects | Cell migration assays, proliferation assays, cytokine release assays | These experiments assess the functional consequences of LPA receptor blockade in relevant cell types, such as fibroblasts, cancer cells, or immune cells. |
In Vivo Models
Following in vitro characterization, promising candidates are evaluated in animal models of diseases where LPA signaling is implicated, such as fibrosis or cancer.
| Disease Model | Typical Readouts | Description |
| Pulmonary Fibrosis | Bleomycin-induced lung fibrosis model | Efficacy is assessed by measuring changes in lung function, collagen deposition (e.g., hydroxyproline (B1673980) content), and histological scoring of fibrosis (e.g., Ashcroft score). |
| Cancer | Xenograft or syngeneic tumor models | Antitumor activity is evaluated by measuring tumor growth inhibition, changes in the tumor microenvironment, and survival. |
| Pharmacokinetics | Blood and tissue sampling at various time points | Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for establishing a dosing regimen. |
Key Signaling Pathways in LPA Receptor Biology
LPA receptors are a family of GPCRs that, upon activation by LPA, couple to various G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs) to initiate a cascade of intracellular signaling events. Antagonists of these receptors would be expected to inhibit these pathways.
A simplified representation of the major LPA receptor signaling pathways is depicted below.
Caption: Simplified LPA Receptor Signaling Pathways.
Experimental Workflow for Characterizing a Novel LPA Receptor Antagonist
The process of characterizing a novel compound like a putative this compound would follow a logical progression from initial screening to in vivo efficacy studies.
The Discovery of (R)-STU104: A First-in-Class TAK1-MKK3 Protein-Protein Interaction Inhibitor for Ulcerative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-STU104 is a novel, orally active small molecule that has emerged as a promising therapeutic candidate for the treatment of ulcerative colitis (UC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It is a first-in-class inhibitor of the protein-protein interaction (PPI) between TGF-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3). By disrupting this interaction, this compound effectively suppresses the downstream p38 signaling pathway, leading to a potent reduction in the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). This document details the experimental methodologies employed in its discovery and characterization, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Ulcerative colitis is a chronic inflammatory bowel disease characterized by inflammation and ulceration of the colon and rectum. A key mediator of this inflammation is TNF-α. While biologic therapies targeting TNF-α have shown clinical efficacy, they are associated with limitations, including the risk of infection and loss of response over time. This has driven the search for small-molecule alternatives that can modulate TNF-α production. The discovery of this compound represents a significant advancement in this area, offering a novel mechanism of action by targeting the TAK1-MKK3 PPI, a critical node in the TNF-α production signaling cascade.
Mechanism of Action: Targeting the TAK1-MKK3 Interaction
This compound exerts its anti-inflammatory effects by specifically inhibiting the interaction between TAK1 and MKK3. TAK1 is a key upstream kinase that, upon activation by inflammatory stimuli, phosphorylates and activates MKK3. Activated MKK3, in turn, phosphorylates and activates p38 MAP kinase. The p38 pathway plays a crucial role in the post-transcriptional regulation of TNF-α production through the activation of downstream effectors such as MnK1, MK2, and eIF4E. By binding to MKK3 and preventing its phosphorylation by TAK1, this compound effectively blocks this entire signaling cascade, leading to a significant reduction in TNF-α synthesis.[1]
Signaling Pathway Diagram
Caption: The TAK1/MKK3/p38 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Biological Activity
| Compound | TNF-α Production IC50 (μM)[1] | MKK3 Phosphorylation IC50 (μM)[1] |
| This compound | 0.58 | 4.0 |
| (S)-STU104 | >10 | >10 |
| Precursor Compound 1 | 2.5 | ND |
| Precursor Compound 2 | 1.2 | ND |
| ND: Not Determined |
Table 2: Pharmacokinetic Parameters of this compound in Male C57 Mice[1]
| Parameter | Value |
| Dose (mg/kg, i.g.) | 10 |
| Cmax (ng/mL) | 185 ± 45 |
| Tmax (h) | 2.0 |
| AUC (0-t) (ng·h/mL) | 876 ± 154 |
| t1/2 (h) | 3.2 |
| Bioavailability (F%) | 35.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a 3-arylindanone scaffold followed by stereospecific reduction to obtain the desired (R)-enantiomer.
Logical Workflow for Synthesis:
References
(R)-STU104: An In-Depth Technical Guide on its Biological Activity as a SIRT1 Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-STU104, identified in the scientific literature primarily as SRT2104, is a potent and selective, second-generation, small-molecule allosteric activator of Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent protein deacetylase that plays a crucial role in regulating a wide array of cellular processes, including inflammation, metabolism, cellular senescence, and stress responses. SRT2104 has been demonstrated to be significantly more potent than first-generation SIRT1 activators like resveratrol. This technical guide provides a comprehensive overview of the biological activity of SRT2104, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Mechanism of Action
SRT2104 functions as an allosteric activator of SIRT1. It binds to the N-terminal domain of the SIRT1 enzyme, inducing a conformational change that lowers the Michaelis constant (Km) for its acetylated protein substrates. This enhanced substrate affinity leads to a higher catalytic efficiency of deacetylation. The activation of SIRT1 by SRT2104 is over 1,000 times more potent than that of resveratrol.[1] This activation results in the deacetylation of numerous downstream targets, modulating key signaling pathways involved in cellular health and disease.
Quantitative Biological Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo biological activity of SRT2104.
Table 1: In Vitro Activity of SRT2104
| Parameter | Value | Cell Line/System | Reference |
| Potency vs. Resveratrol | ~1000x more potent | Enzymatic Assay | [1] |
| Reduction of p65/RelA acetylation | Effective at 3 µM | C2C12 cells | [2] |
Table 2: In Vivo Efficacy of SRT2104 in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Lipopolysaccharide-induced inflammation (mice) | 10–300 mg/kg/day (oral) | Attenuated TNF-α production | [3] |
| Standard diet-fed mice (lifespan) | 100 mg/kg/day (oral) | Extended mean and maximal lifespan, improved motor coordination, preserved bone mineral density | [4] |
| Duchenne muscular dystrophy (mice) | Not specified | Anti-inflammatory, anti-fibrotic, and pro-regenerative action | [5][6] |
| Huntington's disease (N171-82Q HD mice) | 0.5% in diet | Attenuated brain atrophy, improved motor function, extended survival | [2][7] |
| Diabetic mice | 100 mg/kg/day (in diet) | Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis | [7] |
| Ischemia/Reperfusion Injury (murine retina) | Intravitreal injection | Reversed downregulation of SIRT1, protected against neuronal damage | [8] |
Table 3: Clinical Trial Data for SRT2104 in Ulcerative Colitis (NCT01453491)
| Parameter | 50 mg/day SRT2104 | 500 mg/day SRT2104 | Placebo | Reference |
| Clinical Remission (Mayo score ≤2) | 2 of 13 evaluable patients | 2 of 13 evaluable patients | Not specified | [9][10] |
| Endoscopic Remission | 3 of 26 evaluable subjects (across both dose groups) | Not applicable | Not specified | [9][10] |
| Colonic Tissue Concentration vs. Plasma | ~140 to 160-fold higher | ~140 to 160-fold higher | Not applicable | [9][10] |
Note: The clinical response in this study was considered disappointing and did not support further development for this indication.[9]
Experimental Protocols
In Vitro SIRT1 Activation Assays
Detailed step-by-step protocols for SIRT1 activation assays with SRT2104 are not publicly available in the provided search results. However, the literature describes the use of established methodologies that can be adapted for this purpose.
-
Fluor-de-Lys Assay: This is a commercially available, fluorescence-based assay that is widely used to measure the activity of sirtuins and other histone deacetylases (HDACs). The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore. Deacetylation of the lysine by SIRT1 allows for the development of a fluorescent signal, which is proportional to the enzyme's activity. To evaluate SRT2104, the compound would be incubated with recombinant SIRT1 enzyme, the acetylated peptide substrate, and NAD⁺. The resulting fluorescence is measured using a microplate reader.
-
PNC1-OPT Assay: This is an alternative in vitro assay that measures the production of nicotinamide (B372718), a byproduct of the SIRT1 deacetylation reaction.[11] The protocol involves two enzymatic steps. First, SIRT1 deacetylates its substrate in the presence of SRT2104 and NAD⁺, producing nicotinamide. In the second step, the yeast enzyme Pnc1 converts nicotinamide to nicotinic acid and ammonia (B1221849). The ammonia is then quantified, providing an indirect measure of SIRT1 activity.[11]
Cell-Based Assays
-
Western Blotting for Acetylated Proteins: To assess the intracellular activity of SRT2104, cell lines such as C2C12 myoblasts can be treated with the compound.[2] Following treatment, cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for acetylated forms of SIRT1 substrates, such as the p65 subunit of NF-κB (ac-p65/RelA). A decrease in the acetylated protein signal in SRT2104-treated cells compared to vehicle-treated controls indicates target engagement and downstream activity.
In Vivo Animal Studies
-
General Procedures: In many preclinical studies, SRT2104 is administered orally, either via gavage or as a dietary supplement.[2][3][4][7] The specific dose and duration of treatment vary depending on the animal model and the disease being investigated.
-
Inflammatory Bowel Disease Models (DSS and TNBS): Preclinical efficacy of SRT2104 in models of ulcerative colitis was assessed using the dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis models in rodents.[9] These models induce intestinal inflammation that mimics aspects of human IBD. Efficacy is typically evaluated by monitoring body weight, stool consistency, and rectal bleeding, as well as histological analysis of colon tissue at the end of the study.
-
Neurodegenerative Disease Models: For conditions like Huntington's disease, transgenic mouse models that express the mutant huntingtin protein (e.g., N171-82Q) are used.[2][7] SRT2104 is often administered as a dietary supplement over several weeks or months.[7] Behavioral tests to assess motor function (e.g., rotarod performance) and survival analysis are key outcome measures.[2][4][7] Brain tissue is also analyzed for pathological markers such as brain atrophy.[2]
Signaling Pathways and Experimental Workflows
SIRT1-Mediated Deacetylation and Downstream Signaling
The activation of SIRT1 by SRT2104 initiates a cascade of deacetylation events that influence multiple signaling pathways.
Caption: SRT2104 allosterically activates SIRT1, leading to the deacetylation of key protein substrates.
This activation of SIRT1 and subsequent deacetylation of proteins like NF-κB, p53, PGC-1α, and FOXO proteins leads to a reduction in inflammation and apoptosis, while promoting mitochondrial biogenesis and enhancing cellular stress resistance.[3][8][12]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vivo efficacy of SRT2104 in a disease model.
Caption: A generalized workflow for evaluating the in vivo efficacy of SRT2104.
Conclusion
This compound, or SRT2104, is a well-characterized, potent activator of SIRT1 with demonstrated biological activity in a wide range of in vitro and in vivo models of disease. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cellular survival underscores its therapeutic potential. While clinical development for some indications has been challenging, SRT2104 remains a valuable tool for researchers investigating the role of SIRT1 in health and disease. This guide provides a foundational understanding of its biological activity to aid in the design of future studies and drug development efforts in this area.
References
- 1. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRT2104 extends survival of male mice on a standard diet and preserves bone and muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Identification of (R)-STU104
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-STU104 is a potent and selective covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. This technical guide delineates the core aspects of this compound's target identification, focusing on its mechanism of action, the experimental protocols used to validate its target, and its effect on cellular signaling pathways. Through the covalent, allosteric inhibition of GPX4, this compound induces lipid peroxidation, culminating in ferroptotic cell death. This guide provides a comprehensive overview of the methodologies employed to characterize this interaction and its downstream consequences, offering valuable insights for researchers in oncology and drug development.
Introduction
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Glutathione Peroxidase 4 (GPX4) is the primary enzyme responsible for reducing lipid hydroperoxides, thereby protecting cells from ferroptosis. The dependence of certain cancer cells, particularly those that are therapy-resistant, on GPX4 has positioned it as a compelling therapeutic target.
This compound belongs to a class of small molecules that covalently target GPX4. Unlike early inhibitors that were presumed to target the active site selenocysteine, recent studies have revealed that these compounds, including analogs of this compound, bind to an allosteric site. This covalent modification leads to a conformational change, subsequent inhibition of enzyme activity, and ultimately, degradation of the GPX4 protein.[1][2][3] This guide will provide a detailed examination of the target identification and validation of this compound.
Mechanism of Action: Allosteric Inhibition of GPX4
This compound acts as a covalent, allosteric inhibitor of GPX4. The primary mechanism involves the formation of a covalent bond with a cysteine residue located in an allosteric pocket, distinct from the active site. Evidence from studies on analogous compounds, such as RSL3, suggests that this key residue is Cysteine 66.
The covalent binding of this compound to this allosteric site induces a conformational change in the GPX4 protein. This structural alteration has two major consequences:
-
Inhibition of Catalytic Activity: The conformational change impairs the ability of GPX4 to reduce lipid hydroperoxides, leading to their accumulation.
-
Protein Degradation: The modified GPX4 protein is targeted for cellular degradation, reducing the overall levels of this protective enzyme.
The culmination of these events is an uncontrolled increase in lipid peroxidation, a hallmark of ferroptosis, which ultimately leads to cell death.
Signaling Pathway
The inhibition of GPX4 by this compound initiates a signaling cascade that results in ferroptosis.
Figure 1: this compound Signaling Pathway to Induce Ferroptosis.
Quantitative Data
| Compound | Target | Assay Type | Value | Reference |
| RSL3 | GPX4 | Inhibition Constant (Ki) | ~16 µM | [1] |
| LOC1886 | GPX4 | Inhibition Constant (Ki) | ~111 µM | [1] |
| C18 | GPX4 | Tumor Growth Inhibition (TGI) in MDA-MB-231 xenograft | 81.0% @ 20 mg/kg | [4] |
Experimental Protocols
The target identification and validation of this compound involves a series of key experiments designed to confirm its direct interaction with GPX4 and to characterize the functional consequences of this interaction.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of GPX4 remaining by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of GPX4.
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.
In Vitro GPX4 Enzyme Activity Assay
This assay directly measures the enzymatic activity of GPX4 in the presence of an inhibitor. A common method is a coupled-enzyme assay that monitors the consumption of NADPH.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing glutathione reductase, reduced glutathione (GSH), and NADPH.
-
Enzyme and Inhibitor: Add purified recombinant GPX4 and varying concentrations of this compound to the reaction mixture and incubate.
-
Initiate Reaction: Start the reaction by adding the GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH) or cumene (B47948) hydroperoxide.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the level of GPX4 inhibition and derive IC50 values.
Lipid Peroxidation Assay
This assay quantifies the extent of lipid peroxidation in cells treated with this compound, typically by measuring malondialdehyde (MDA) levels.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
TBA Reaction: Add thiobarbituric acid (TBA) to the cell lysates and incubate at 95°C. TBA reacts with MDA to form a colored product.
-
Measurement: Measure the absorbance of the MDA-TBA adduct at a specific wavelength (typically 532 nm).
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Figure 3: Lipid Peroxidation (MDA) Assay Workflow.
Affinity Purification and Mass Spectrometry for Covalent Adduct Identification
To definitively identify the protein target and the site of covalent modification, affinity purification followed by mass spectrometry can be employed. This involves creating a tagged version of this compound.
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a biotin (B1667282) tag or a clickable alkyne handle.
-
Cell Treatment and Lysis: Treat cells with the tagged probe, then lyse the cells.
-
Affinity Purification: Use streptavidin beads (for biotin tags) or click chemistry followed by affinity purification to isolate the probe-protein complexes.
-
Proteolytic Digestion: Digest the purified proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down and to pinpoint the specific peptide and amino acid residue that is covalently modified by the this compound probe.
Conclusion
The target of this compound has been identified as Glutathione Peroxidase 4 (GPX4). The mechanism of action is through covalent, allosteric inhibition, which leads to a loss of GPX4 function, accumulation of lipid peroxides, and induction of ferroptosis. The experimental methodologies outlined in this guide provide a robust framework for the characterization of this compound and other covalent GPX4 inhibitors. While specific quantitative data for this compound is not yet widely published, the information available for analogous compounds strongly supports its potential as a potent inducer of ferroptosis for therapeutic applications, particularly in the context of drug-resistant cancers. Further research is warranted to fully elucidate the quantitative aspects of its interaction with GPX4 and its therapeutic potential.
References
- 1. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule allosteric inhibitors of GPX4 (Journal Article) | OSTI.GOV [osti.gov]
- 4. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-STU104: A Review of Publicly Available Scientific Literature
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Finding: Following a comprehensive review of scientific databases and publicly available literature, no specific information was found for a compound designated as "(R)-STU104". This suggests that "this compound" may be an internal development code, a compound not yet described in peer-reviewed literature, or a misnomer.
The initial search for "this compound" and broader queries for "STU104" did not yield any relevant results pertaining to a specific chemical entity, its mechanism of action, pharmacology, or synthesis. One of the initial search results tangentially referenced PR-104, a hypoxia-activated DNA cross-linking agent, but no direct or indirect relationship to a compound named STU104 could be established from the available information.[1]
Without any publicly accessible data, it is not possible to provide the detailed technical guide requested, including quantitative data, experimental protocols, and signaling pathways. The scientific community relies on published data to validate and build upon research findings. In the absence of such data for "this compound", no further analysis can be conducted.
It is recommended to consult internal documentation or the primary source of the "this compound" designation for any available information. Should a chemical structure, alternative name, or initial data become publicly available, a thorough literature review and technical guide can be compiled.
References
In-depth Technical Guide: Early Research on (R)-STU104
Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific early research data, including quantitative analyses, experimental protocols, or defined signaling pathways, could be identified for a compound designated as "(R)-STU104". The information presented below is based on the broader class of molecules to which this compound likely belongs: Monocarboxylate Transporter 1 (MCT1) inhibitors. This guide will, therefore, provide a foundational understanding of the core concepts, experimental approaches, and signaling pathways relevant to MCT1 inhibition, which would be applicable to the study of a novel agent like this compound.
Introduction to Monocarboxylate Transporter 1 (MCT1) Inhibition
Monocarboxylate transporters (MCTs) are a family of proton-linked transmembrane proteins responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across cell membranes.[1][2] Among these, MCT1 is ubiquitously expressed and plays a crucial role in the metabolic symbiosis observed in various physiological and pathological states, including cancer and metabolic disorders.[1]
In highly glycolytic tumors, cancer cells export large quantities of lactate via MCT1 to maintain intracellular pH and a high glycolytic rate.[3] Inhibition of MCT1 disrupts this process, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and tumor growth.[4][5] This makes MCT1 a compelling target for therapeutic intervention. Early research on a novel MCT1 inhibitor, such as this compound, would likely focus on characterizing its potency, selectivity, and efficacy in preclinical models.
Quantitative Data for MCT1 Inhibitors
The following table summarizes typical quantitative data that would be generated in early research for an MCT1 inhibitor. The values are hypothetical and serve as an example of how data for this compound would be presented.
| Parameter | Description | Example Value |
| Biochemical Potency | ||
| MCT1 Inhibition (Ki) | Inhibitory constant against the target protein. | 1.5 nM |
| MCT2 Inhibition (Ki) | Inhibitory constant against a related transporter to assess selectivity. | 50 nM |
| MCT4 Inhibition (Ki) | Inhibitory constant against another related transporter. | > 1 µM |
| Cellular Potency | ||
| Lactate Transport IC50 | Concentration required to inhibit 50% of lactate transport in cancer cells. | 25 nM |
| Cell Proliferation IC50 (Normoxia) | Concentration required to inhibit 50% of cancer cell growth under normal oxygen. | 150 nM |
| Cell Proliferation IC50 (Hypoxia) | Concentration required to inhibit 50% of cancer cell growth under low oxygen. | 75 nM |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth reduction in xenograft models at a specific dose. | 60% at 10 mg/kg |
| Pharmacokinetics | ||
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 45% |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | 8 hours |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | 1.2 µM |
Experimental Protocols
The characterization of a novel MCT1 inhibitor like this compound would involve a series of key experiments. Detailed methodologies are crucial for the reproducibility and interpretation of results.
MCT1 Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for the MCT1 transporter.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing human MCT1.
-
Radioligand Binding: Utilize a radiolabeled ligand known to bind to MCT1 (e.g., [³H]-AR-C155858).
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Detection: Measure the amount of bound radioligand using scintillation counting.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Lactate Transport Assay
Objective: To measure the functional inhibition of lactate transport by this compound in a cellular context.
Methodology:
-
Cell Culture: Culture a cancer cell line known to express MCT1 (e.g., a small cell lung cancer line).[5]
-
Assay Setup: Seed cells in a multi-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Lactate Uptake: Add radiolabeled lactate (e.g., [¹⁴C]-L-lactate) and incubate for a short period.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a diffuse large B-cell lymphoma cell line) to establish tumors.[3]
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound orally or via injection at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral lactate).[5]
-
Data Analysis: Calculate the tumor growth inhibition (TGI).
Signaling Pathways and Experimental Workflows
The mechanism of action of MCT1 inhibitors involves the disruption of key metabolic pathways. Visualizing these pathways and experimental workflows is essential for understanding the drug's effects.
Caption: Signaling pathway of MCT1 inhibition by this compound.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical relationship of the anti-tumor effect of MCT1 inhibition.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monocarboxylate transporter-4 depletes stem-like glioblastoma cells and inhibits HIF transcriptional response in a lactate-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulpiride, (R)- | C15H23N3O4S | CID 643497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-STU104 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data and established protocols for (R)-STU104 are limited. The following application notes and protocols are based on the known mechanism of action of similar monocarboxylate transporter (MCT) inhibitors and are intended to serve as a comprehensive guide for the initial design and optimization of experiments using this compound. It is imperative that researchers perform dose-response and time-course studies to determine the optimal experimental conditions for their specific cell lines and research questions.
Introduction
This compound is a putative inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are crucial for the efflux of lactate (B86563) and protons from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect.[1][2][3][4] By inhibiting MCTs, this compound is expected to induce intracellular lactate accumulation and a decrease in intracellular pH (pHi), leading to the disruption of cancer cell metabolism, inhibition of proliferation, and induction of apoptosis.[5][6][7][8][9][10][11][12] These application notes provide a framework for utilizing this compound in cell culture experiments to investigate its therapeutic potential.
Mechanism of Action: Targeting the Warburg Effect
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, converting glucose to lactate even in the presence of oxygen. This phenomenon, the Warburg effect, supports rapid cell proliferation by providing metabolic intermediates for biosynthesis.[1][2] MCT1 and MCT4 are key players in this process, facilitating the export of lactate to maintain intracellular pH and glycolytic flux.[7][10] Inhibition of these transporters by compounds like this compound is a promising anti-cancer strategy.[6][13]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary (Based on Similar MCT Inhibitors)
The following table summarizes the reported IC50 values and effective concentrations for other known MCT inhibitors. This data can be used as a starting point for designing dose-response experiments for this compound.
| Compound | Target(s) | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| AZD3965 | MCT1 | Various solid tumors and lymphomas | 0.1 nM - 10,000 nM | [14] |
| Syrosingopine | MCT1/MCT4 | HAP1 | IC50 (MCT4): ~40 nM, IC50 (MCT1): ~2500 nM | [7] |
| VB124 | MCT4 | Not specified | Not specified | [6] |
| MSC-4381 | MCT4 | Not specified | Not specified | [15] |
Experimental Protocols
General Cell Culture and Maintenance
Adherent or suspension cancer cell lines should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Regularly monitor cell morphology and confluency.
Preparation of this compound Stock Solution
-
Solubilization: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Adherence: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.
Measurement of Intracellular Lactate
This protocol measures the direct effect of this compound on its target by quantifying the accumulation of intracellular lactate.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS to remove extracellular lactate. Lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with a commercial lactate assay kit).
-
Lactate Quantification: Use a commercially available lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the cell lysates. Follow the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
Measurement of Intracellular pH (pHi)
This protocol assesses the downstream effect of lactate accumulation on the intracellular pH.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy. Treat the cells with this compound or vehicle control.
-
Probe Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), according to the manufacturer's protocol.
-
Fluorescence Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the ratio of fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) while monitoring emission at a single wavelength (e.g., 535 nm).
-
Calibration: Generate a calibration curve by incubating probe-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Use the calibration curve to convert the fluorescence ratios of the experimental samples into pHi values.
Conclusion
This compound represents a promising therapeutic agent for cancers that rely on the Warburg effect. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its efficacy and mechanism of action in various cancer cell models. Due to the limited availability of specific data for this compound, careful optimization of experimental conditions is essential for obtaining robust and reliable results.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]
- 4. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of lactate on intracellular pH and force recovery of fatigued sartorius muscles of the frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular pH recovery and lactate efflux in mouse soleus muscles stimulated in vitro: the involvement of sodium/proton exchange and a lactate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 11. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of pH on Lactate Formation and Utilization by Human Fecal Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for In Vivo Studies of (R)-STU104, a Novel Monocarboxylate Transporter 1 (MCT1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (R)-STU104 is a novel investigational agent. The following protocols and study designs are based on established methodologies for the in vivo evaluation of Monocarboxylate Transporter 1 (MCT1) inhibitors, such as AZD3965, and should be adapted based on emerging preclinical data for this compound.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1). MCT1 is a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane.[1][2] In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[3] MCT1 can facilitate the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for rapid cell proliferation.[1]
Furthermore, a "lactate shuttle" can exist within the tumor microenvironment, where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells import it via MCT1 to use as a fuel source.[2][4] By inhibiting MCT1, this compound is hypothesized to disrupt this metabolic symbiosis, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, inhibition of tumor growth.[1][5] Preclinical studies with other MCT1 inhibitors have shown promising anti-tumor activity, particularly in combination with other therapies like radiation.[3][5]
Signaling Pathway of MCT1 Inhibition
Caption: Signaling pathway of MCT1 inhibition by this compound.
Preclinical In Vivo Study Design
A well-designed preclinical study is crucial to evaluate the efficacy and safety of this compound before clinical translation.[6][7] The primary objective of these studies is typically to assess the anti-tumor activity of this compound, both as a monotherapy and in combination with standard-of-care agents.[6]
Key Objectives
-
Efficacy: To determine the anti-tumor efficacy of this compound as a single agent and in combination with other therapies (e.g., radiotherapy, chemotherapy) in relevant cancer models.[5][6]
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model.
-
Pharmacodynamics (PD): To establish a relationship between drug concentration and a biomarker of target engagement (e.g., intratumoral lactate levels).
-
Safety and Tolerability: To identify the maximum tolerated dose (MTD) and assess any potential toxicities associated with this compound administration.
Animal Models
The choice of animal model is critical for the successful preclinical evaluation of an anti-cancer agent.[8]
-
Xenograft Models: Human tumor cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[9] Cell lines with high MCT1 expression and a glycolytic phenotype would be most appropriate.
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of human tumor fragments into immunocompromised mice and are thought to better recapitulate the heterogeneity of human tumors.[9]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously in a manner that more closely mimics human disease progression.[8]
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
Experimental Protocols
Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A human cancer cell line with high MCT1 expression (e.g., a subset of small cell lung cancer or gastric cancer cell lines).[3]
-
Tumor Implantation: Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% HPMC + 0.1% Tween 80)
-
This compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily)
-
This compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily)
-
Positive control/Combination agent (if applicable)
-
This compound + Combination agent
-
-
Dosing Administration: Administer the assigned treatment for a specified period (e.g., 21 days).
-
Monitoring: Record tumor volume and body weight twice weekly. Observe animals daily for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Protocol: Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: Collect tumor tissue at various time points after the final dose of this compound.
-
Metabolite Extraction: Flash-freeze tumor samples in liquid nitrogen. Homogenize the frozen tissue and extract metabolites using a methanol/chloroform/water extraction method.
-
Lactate Measurement: Analyze lactate levels in the tumor extracts using a commercially available lactate assay kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize lactate levels to tissue weight. Compare lactate levels between treated and vehicle control groups.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 800 ± 120 | 36% | <0.05 |
| This compound (50 mg/kg) | 10 | 550 ± 90 | 56% | <0.01 |
| Combination Agent | 10 | 700 ± 110 | 44% | <0.05 |
| This compound + Combo | 10 | 250 ± 60 | 80% | <0.001 |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Table 2: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (t½) (hr) |
| 25 | 1500 ± 250 | 2.0 | 9000 ± 1200 | 4.5 |
| 50 | 3200 ± 450 | 2.0 | 21000 ± 3000 | 4.8 |
Table 3: Pharmacodynamic Effect on Intratumoral Lactate
| Treatment Group | Time Post-Dose (hr) | Mean Intratumoral Lactate (nmol/mg tissue) ± SEM | Fold Change (vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle Control | 4 | 25 ± 4 | - | - |
| This compound (50 mg/kg) | 4 | 75 ± 12 | 3.0 | <0.01 |
| Vehicle Control | 24 | 28 ± 5 | - | - |
| This compound (50 mg/kg) | 24 | 35 ± 6 | 1.25 | >0.05 |
Logical Relationships in Study Design
References
- 1. In Vivo Anticancer Activity of AZD3965: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. mdpi.com [mdpi.com]
- 8. csmres.co.uk [csmres.co.uk]
- 9. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-STU104 and Related Compounds
Disclaimer: The compound "(R)-STU104" is not found in the public domain. This document provides information on several research compounds with similar numerical identifiers (104), which may be of interest. The primary focus of these notes is DRP-104 (Sirpiglenastat) , a novel glutamine antagonist currently in clinical development.
DRP-104 (Sirpiglenastat): A Tumor-Targeted Glutamine Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirpiglenastat (DRP-104) is a first-in-class prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be preferentially activated within the tumor microenvironment, delivering the active metabolite DON to cancer cells while minimizing systemic toxicity.[1] By inhibiting multiple enzymes involved in glutamine metabolism, DRP-104 disrupts tumor cell anabolism and key metabolic pathways essential for rapid proliferation.[2][3] Furthermore, DRP-104 has been shown to modulate the tumor immune microenvironment, enhancing anti-tumor immune responses.[4][5]
Mechanism of Action
DRP-104 is bioactivated to DON within the tumor, where DON acts as a glutamine antagonist.[6] Glutamine is a critical nutrient for cancer cells, contributing to energy production, nucleotide and amino acid synthesis, and redox balance. By blocking glutamine utilization, DON induces metabolic stress and inhibits tumor growth.[5][7] Additionally, the inhibition of glutamine metabolism can reverse the immunosuppressive environment within the tumor, promoting the activity of cytotoxic T cells.[5]
Quantitative Data Summary
| Compound | Indication | Route of Administration | Dosage | Clinical Phase | Reference |
| DRP-104 | Advanced Solid Tumors | Subcutaneous, Intravenous | 145 mg (s.c. twice weekly in combo) | Phase 1/2 | [8][9] |
| DRP-104 | KEAP1 mutant lung cancer | Subcutaneous | 0.5 mg/kg (in mice) | Preclinical | [4][5] |
Experimental Protocols
4.1. In Vivo Antitumor Efficacy Studies in Mouse Models
-
Animal Model: CT26 tumor-bearing mice.
-
Treatment: DRP-104 administered subcutaneously at a dose of 0.5 mg/kg once daily for 5 days.[4]
-
Endpoint: Tumor growth inhibition and median survival.
-
Results: Treatment resulted in a 90% inhibition of tumor growth by day 12, with a median survival of 36 days.[4]
4.2. Clinical Trial Protocol for Advanced Solid Tumors
-
Study Design: A Phase 1/2, first-in-human study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104 as a single agent and in combination with atezolizumab.[9]
-
Patient Population: Adult patients with advanced solid tumors.[9]
-
Administration: DRP-104 administered via intravenous infusion or subcutaneous injection.[9]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Objective response rate, progression-free survival, and overall survival.
Other "104" Compounds of Interest
RPH-104 (Goflikicept)
-
Description: A heterodimeric fusion protein that acts as an interleukin-1 (IL-1) antagonist.[10][11]
-
Mechanism of Action: Selectively binds and inactivates both circulating IL-1β and IL-1α, thereby reducing inflammation.[10]
-
Indication: Investigated for the treatment of ST-segment elevation myocardial infarction (STEMI) and other inflammatory diseases.[11][12][13][14]
-
Dosage and Administration: Single subcutaneous administration of 80 mg or 160 mg has been studied in clinical trials.[14]
PR-104
-
Description: A hypoxia-activated pre-prodrug of a DNA cross-linking agent.[15][16]
-
Mechanism of Action: PR-104 is converted to its active form, PR-104A, which is then reduced under hypoxic conditions to form DNA cross-linking species, leading to cell death in hypoxic tumor cells.[16][17]
-
Indication: Investigated for the treatment of advanced solid tumors.[15]
SRT2104
-
Description: A selective small molecule activator of Sirtuin 1 (SIRT1).[18][19][20]
-
Mechanism of Action: Allosterically activates SIRT1, a deacetylase involved in cellular metabolism, stress response, and longevity.[19][21][22]
-
Indication: Investigated for a wide range of conditions including metabolic diseases, neurodegenerative disorders, and inflammatory conditions.[23][24][25][26]
-
Dosage and Administration: Oral administration of doses ranging from 100 mg/kg in mice to various oral doses in human clinical trials has been studied.[18][26]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sirpiglenastat (DRP-104) | Glutamine Antagonist | TargetMol [targetmol.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dracenpharma.com [dracenpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. R-Pharm to study RPH-104 in acute ST-Elevation Myocardial Infarction - BioSpace [biospace.com]
- 12. Interleukin-1 Blockade With RPH-104 (Goflikicept) in Patients With ST-Segment Elevation Myocardial Infarction: Secondary End Points From an International, Double-Blind, Randomized, Placebo-Controlled, Phase 2a Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results of International, Double-Blind, Randomized, Placebo-Controlled, Phase IIa Study of Interleukin-1 Blockade With RPH-104 (Goflikicept) in Patients With ST-Segment-Elevation Myocardial Infarction (STEMI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medkoo.com [medkoo.com]
- 20. SRT2104 | SIRT1 activator | Probechem Biochemicals [probechem.com]
- 21. SRT2104 (GSK2245840) | activator of SIRT1 (Sirtuin 1) | CAS 1093403-33-8 | Buy SRT-2104 (GSK2245840) from Supplier InvivoChem [invivochem.com]
- 22. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Srt-2104 | C26H24N6O2S2 | CID 25108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. Sirtuin 1 activator SRT2104 protects Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apexbt.com [apexbt.com]
Application Notes and Protocols for High-Throughput Screening of (R)-STU104, a Monocarboxylate Transporter 1 (MCT1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data and the chemical structure for (R)-STU104 are not publicly available. The following application notes and protocols are based on established methodologies for the high-throughput screening of Monocarboxylate Transporter 1 (MCT1) inhibitors. The provided quantitative data and specific assay parameters are representative examples using the well-characterized MCT1 inhibitor AZD3965 and should be adapted accordingly as information for this compound becomes available.
Introduction
Monocarboxylate Transporter 1 (MCT1), a member of the solute carrier family 16 (SLC16A1), is a critical transporter for the cellular import and export of monocarboxylates, such as lactate (B86563) and pyruvate. In many cancer cells, elevated glycolysis leads to high lactate production, and MCT1 plays a crucial role in lactate efflux, thereby maintaining intracellular pH and sustaining high glycolytic rates. Consequently, inhibition of MCT1 is a promising therapeutic strategy for various cancers. This compound is identified as an inhibitor of MCT1. These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound to characterize its inhibitory activity against MCT1.
Signaling Pathway
MCT1 is a key player in the metabolic symbiosis within the tumor microenvironment. Glycolytic tumor cells export lactate via MCT4, which is then taken up by oxidative tumor cells via MCT1 to fuel the TCA cycle. Inhibition of MCT1 disrupts this lactate shuttle, leading to intracellular lactate accumulation, acidification, and ultimately, cell death in susceptible cancer cells.
Caption: MCT1 signaling and inhibition pathway.
Data Presentation
The inhibitory activity of this compound and a reference compound (e.g., AZD3965) can be summarized in the following tables.
Table 1: Cell Viability Assay - IC50 Values
| Cell Line | MCT1 Expression | This compound IC50 (µM) | AZD3965 IC50 (µM)[1] |
| Raji (Burkitt's Lymphoma) | High | To be determined | 0.012 |
| MDA-MB-231 (Breast Cancer) | Low/Negative | To be determined | > 10 |
| SiHa (Cervical Cancer) | High | To be determined | 0.01 |
Table 2: Lactate Uptake Assay - IC50 Values
| Cell Line | This compound IC50 (µM) | AZD3965 IC50 (µM) |
| SiHa | To be determined | 0.005 |
Experimental Protocols
Cell-Based Viability High-Throughput Assay
This assay indirectly measures MCT1 inhibition by assessing cell viability in MCT1-dependent cancer cell lines. Inhibition of MCT1 leads to intracellular lactate accumulation and subsequent cell death.
Workflow Diagram
References
Application Notes and Protocols for (R)-STU104
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-STU104 is a potent and orally active small molecule inhibitor that disrupts the protein-protein interaction between TGF-β-activated kinase 1 (TAK1) and MAP kinase kinase 3 (MKK3). This inhibition effectively suppresses the downstream TAK1/MKK3/p38/MnK1/MK2/elF4E signaling pathway, which is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2] Due to its mechanism of action, this compound is a valuable tool for research in areas such as autoimmune diseases, particularly ulcerative colitis.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies.
Data Presentation
Physicochemical Properties and Efficacy
| Property | Value | Reference |
| Target | TAK1-MKK3 Protein-Protein Interaction | [1][2] |
| IC₅₀ (TNF-α production) | 0.58 μM | [1] |
| IC₅₀ (MKK3 phosphorylation) | 4.0 μM | [1] |
| Appearance | Solid | N/A |
| Purity | >99% (commercially available) | [1] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 50 mg/mL | Prepare fresh or store as aliquots at -20°C or -80°C. | [1] |
| DMSO + Corn oil (1:9 ratio) | ≥ 5 mg/mL | Suitable for oral gavage in animal studies. | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of this compound Formulation for In Vivo Oral Administration (Mouse Model)
Objective: To prepare a formulation of this compound suitable for oral gavage in mice. This protocol is based on a 1:9 ratio of DMSO to corn oil.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare this compound in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in the in vitro protocol.
-
Formulation: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Vehicle Addition: Add nine times the volume of corn oil to the DMSO solution. For example, to prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL this compound in DMSO to 900 µL of corn oil. This will result in a final this compound concentration of 5 mg/mL.
-
Homogenization: Vortex the mixture vigorously until a homogenous suspension is formed.
-
Administration: The formulation should be prepared fresh before each administration and administered via oral gavage at the desired dosage (e.g., 1, 3, or 10 mg/kg).[1]
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound solution preparation.
References
(R)-STU104: Information Not Found for Applications in Neuroscience Research
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as (R)-STU104 in the context of neuroscience research. The requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, could not be generated due to the absence of any identifiable data for this specific molecule.
Searches were conducted using various permutations of the compound name, including "this compound", "STU104", and "STU-104", across broad scientific search engines and databases. These searches did not yield any relevant publications, patents, or clinical trial information that would allow for the creation of the requested content.
It is possible that this compound is a very new or proprietary compound that has not yet been described in publicly accessible literature. Other possibilities include it being an internal development code name not used in external communications, or a potential typographical error in the provided topic.
Without information on the compound's biological target, mechanism of action, or any preclinical or clinical data, it is not possible to provide the following as requested:
-
Data Presentation: No quantitative data exists in the public domain to summarize.
-
Experimental Protocols: No published experiments involving this compound could be identified to detail their methodologies.
-
Signaling Pathway and Workflow Visualizations: The signaling pathways modulated by this compound are unknown, precluding the creation of any diagrams.
To the researchers, scientists, and drug development professionals who sought this information: We recommend verifying the compound name and designation. If "this compound" is a novel compound from your own research, the creation of such detailed application notes would be dependent on internal data generation and validation. If the name was obtained from an external source, we advise consulting that source for further clarification or for any available preliminary data that could guide a more targeted search.
Troubleshooting & Optimization
(R)-STU104 stability and storage issues
Technical Support Center: (R)-STU104
This technical support guide provides essential information on the stability and storage of this compound, a novel research compound. Please note that the data presented here is illustrative for guidance purposes. Always refer to the lot-specific certificate of analysis for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for at least one year.
Q2: Can I store this compound at 4°C or room temperature?
Short-term storage of solid this compound at 4°C for a few weeks is generally acceptable. However, storage at room temperature is not recommended due to an increased risk of degradation.
Q3: How should I prepare and store solutions of this compound?
It is recommended to prepare fresh solutions of this compound for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my assay.
This could be related to the degradation of this compound.
-
Was the compound stored correctly? Ensure that the solid compound has been stored at -20°C and protected from light.
-
How were the solutions prepared and stored? Solutions, especially in aqueous buffers, can be less stable. Prepare fresh solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Have you confirmed the purity of your sample? If degradation is suspected, the purity of the compound can be checked via HPLC.
Issue 2: I observe precipitate in my this compound stock solution after thawing.
Precipitation can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water.
-
Gently warm the solution: Warming the vial to 37°C for a short period and vortexing can help redissolve the precipitate.
-
Centrifuge the solution: Before use, centrifuge the vial to pellet any undissolved material and use the supernatant.
-
Check your solvent: Ensure you are using anhydrous DMSO, as absorbed water can reduce the solubility of many organic compounds.
Stability Data
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Time | Purity (%) |
| -20°C, dark | 12 months | >99% |
| 4°C, dark | 1 month | >98% |
| 25°C, light | 1 week | ~95% |
| 25°C, dark | 1 week | ~97% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time | Purity (%) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | ~98% |
| 4°C | 1 week | ~96% |
| 25°C | 24 hours | ~92% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visual Guides
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: (R)-STU104 Experiments
Important Note for Researchers: Information regarding the specific compound "(R)-STU104," including its mechanism of action, signaling pathways, and established experimental protocols, is not available in publicly accessible scientific literature. The following technical support center is a generalized template designed to guide researchers in creating their own internal troubleshooting documentation for novel compounds like this compound. The provided examples are illustrative and should be replaced with actual experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The optimal solvent and storage conditions for this compound have not been publicly documented. It is recommended to perform initial solubility tests in common laboratory solvents such as DMSO, ethanol, and PBS. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: What is the expected cellular localization of this compound?
A2: Without information on the target of this compound, its cellular localization is unknown. Researchers should consider performing immunofluorescence or using tagged versions of the compound to determine its subcellular distribution.
Q3: Are there any known off-target effects of this compound?
A3: There is no public information on the selectivity of this compound. It is crucial to perform off-target profiling, for instance, by screening against a panel of related proteins or by using proteomics-based approaches to identify potential unintended binding partners.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number | Ensure that cells used in experiments are within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments. Over-confluent or sparse cultures can respond differently to treatment. |
| Compound Solubility | Visually inspect the media for any precipitation of this compound after its addition. If solubility is an issue, consider using a different solvent, vortexing thoroughly, or gently warming the solution. |
| Edge Effects in Plates | To mitigate evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Instead, fill these wells with sterile PBS or media. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, compounds) for a set of experiments to minimize variability. |
Issue 2: Low or no activity of this compound
Possible Causes & Solutions:
| Cause | Solution |
| Compound Degradation | Verify the stability of this compound under your experimental conditions (e.g., in aqueous media at 37°C). A time-course experiment can help determine its half-life. |
| Incorrect Concentration | Confirm the concentration of your stock solution using a reliable method. Perform a dose-response curve to ensure you are using an effective concentration range. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell type, and endpoint measurement. |
| Inactive Target Pathway | Ensure that the target pathway of this compound is active in the cell line and under the specific conditions you are using. |
Experimental Protocols
Note: These are generalized protocols. Specific parameters should be optimized for your experiments with this compound.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Visualizations
Technical Support Center: Optimizing (R)-STU104 Concentration for Assays
Welcome to the technical support center for (R)-STU104. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound, a potent and selective LPA5 receptor antagonist, in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to various G proteins (Gαq/11, Gα12/13, and Gαi/o) to initiate downstream signaling cascades. These pathways regulate a variety of cellular processes, including cell proliferation, migration, and inflammation.[1][2][3][4] this compound blocks the binding of LPA to LPA5, thereby inhibiting these downstream effects.
Q2: Which cell lines are suitable for studying this compound activity?
A2: Cell lines endogenously expressing LPA5 or engineered to overexpress the human LPA5 receptor are suitable. Examples of cell lines reported to express LPA5 include human mast cells (HMC-1), microglia cells (BV-2), and various cancer cell lines.[2][4][5][6] It is crucial to verify LPA5 expression in your chosen cell line by qPCR or Western blot.
Q3: What is a typical starting concentration range for this compound in a cellular assay?
A3: Based on data from structurally similar LPA5 antagonists, a good starting point for a dose-response curve is to use a wide concentration range, typically from 1 nM to 10 µM.[5][7][8][9][10] The optimal concentration will depend on the specific assay, cell type, and experimental conditions.
Q4: What are the recommended negative and positive controls for an assay with this compound?
A4:
-
Negative Controls:
-
Vehicle control (e.g., DMSO at the same final concentration as used for this compound).
-
Cells not treated with any compound.
-
-
Positive Controls:
-
LPA (the natural agonist for LPA5) to stimulate the receptor.
-
A known LPA5 antagonist with a well-characterized IC50 value, if available.
-
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cellular assays.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| RSTU-A01 | High background signal in the assay. | 1. Cell culture medium components interfering with the assay. 2. High basal activity of the LPA5 receptor in the chosen cell line. 3. Reagent contamination. | 1. Test for interference by running the assay with medium alone. Consider using a serum-free medium for the assay. 2. Ensure cells are not over-confluent. Consider using a cell line with lower endogenous LPA5 expression if basal activity is too high. 3. Use fresh, high-quality reagents. |
| RSTU-A02 | No response or a very weak response to this compound. | 1. Low or no expression of LPA5 in the cell line. 2. this compound concentration is too low. 3. The chosen assay is not sensitive enough to detect LPA5 signaling. 4. Degradation of this compound. | 1. Confirm LPA5 expression using qPCR or Western blot. 2. Perform a wider dose-response curve (e.g., from 0.1 nM to 100 µM). 3. Consider using a more sensitive assay, such as a cAMP assay for Gi-coupled signaling or a calcium mobilization assay for Gq-coupled signaling. 4. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. |
| RSTU-A03 | High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent pipetting. 3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. |
| RSTU-C01 | Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. High final concentration of the solvent (e.g., DMSO). | 1. Prepare a more dilute stock solution or test lower concentrations. 2. Ensure the final solvent concentration is non-toxic and does not exceed 0.5% (v/v). |
Experimental Protocols & Data
LPA5 Signaling Pathway
Activation of the LPA5 receptor by LPA can trigger multiple downstream signaling cascades depending on the G-protein it couples with.
Calcium Mobilization Assay
This assay is suitable for measuring the Gq-coupled signaling of the LPA5 receptor.
Protocol:
-
Cell Seeding: Seed LPA5-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in assay buffer. Also, prepare a 2X stock solution of LPA (agonist) at a concentration that gives a submaximal response (e.g., EC80).
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a few seconds.
-
Add the LPA solution to all wells (except for the negative control).
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the LPA-induced response by this compound at each concentration to determine the IC50 value.
cAMP Assay
This assay is suitable for measuring the Gi-coupled signaling of the LPA5 receptor.
Protocol:
-
Cell Seeding: Seed LPA5-expressing cells in a suitable microplate (e.g., 384-well) at an optimized density. Incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare a solution of an adenylyl cyclase activator (e.g., forskolin) and LPA.
-
Assay:
-
Add the this compound dilutions to the wells.
-
Add the forskolin/LPA mixture to stimulate adenylyl cyclase and activate the LPA5 receptor.
-
Incubate for the recommended time according to the cAMP kit manufacturer's protocol.
-
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents (e.g., using HTRF or AlphaScreen technology).
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percentage of inhibition of the forskolin-stimulated cAMP production by this compound at each concentration to determine the IC50 value.[11][12][13][14][15]
Quantitative Data Summary
The following table provides a summary of reported IC50 values for various LPA5 antagonists, which can serve as a reference for designing experiments with this compound.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| AS2717638 | cAMP Assay | Human LPA5-expressing cells | 38 nM | [16] |
| TC LPA5 4 | Calcium Mobilization | LPA5-RH7777 cells | 0.8 µM | [7] |
| Compound 3 (cpd3) | Calcium Mobilization | HMC-1 cells | ~1 µM | [17] |
| Compound 7e | Not specified | Not specified | 0.12 µM | [9] |
| LPA5 antagonist 1 | Calcium Mobilization | hLPA5-expressing cells | 32 nM | [8] |
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. LPAR5 lysophosphatidic acid receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TC LPA5 4 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of (R)-STU104
Welcome to the technical support center for (R)-STU104. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in a common organic solvent (e.g., DMSO) appears clear, but a precipitate forms when I dilute it into my aqueous assay buffer. What is happening?
A1: This is a common issue for poorly water-soluble compounds. The organic solvent can typically dissolve a high concentration of the compound, but when this stock is introduced to an aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to precipitate. To address this, consider lowering the final concentration of this compound in your assay, increasing the percentage of organic co-solvent in the final solution (if the assay permits), or employing a solubility enhancement technique.
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A2: Yes, poor solubility is a frequent cause of assay variability. If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. This can lead to inconsistent pharmacological responses. It is crucial to ensure the compound is fully solubilized at the desired final concentration in your assay medium.
Q3: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?
A3: The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1] While the complete BCS classification for this compound may not be established, understanding its solubility characteristics is a critical first step. Poorly soluble compounds (BCS Class II and IV) often face challenges with oral absorption and bioavailability, necessitating formulation strategies to improve their dissolution.[1][2]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to identifying and resolving solubility issues with this compound.
Problem: this compound precipitates out of solution during experimental setup.
Logical Workflow for Troubleshooting Precipitation:
Caption: A flowchart for troubleshooting precipitation issues with this compound.
Solubility Enhancement Strategies
If simple adjustments to concentration and solvent systems are insufficient, more advanced techniques may be necessary. The selection of a suitable method depends on the physicochemical properties of this compound, the experimental context (e.g., in vitro vs. in vivo), and the desired final dosage form.[3][4]
Summary of Common Solubility Enhancement Techniques:
| Technique | Principle | Typical Application | Considerations |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[5][6] | In vitro buffers, parenteral formulations | The pH must be compatible with the experimental system and physiologically tolerable for in vivo studies.[5] |
| Co-solvents | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2][5][7] | In vitro assays, early-stage in vivo studies | Co-solvents can sometimes have their own biological or toxicological effects. Precipitation upon dilution in aqueous media is a risk.[2] |
| Complexation (e.g., with Cyclodextrins) | A "host" molecule (e.g., cyclodextrin) encapsulates the poorly soluble "guest" molecule (this compound), forming a more soluble complex.[3][8][9] | Oral and parenteral formulations | The size of the cyclodextrin (B1172386) cavity must be appropriate for this compound. High concentrations of cyclodextrins can be toxic.[9] |
| Solid Dispersions | The compound is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which can enhance dissolution rates.[3][8][10] | Oral solid dosage forms | The amorphous form may be less stable than the crystalline form and can revert over time.[11] |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][9][10] | Oral and parenteral suspensions | This increases the rate of dissolution but not the equilibrium solubility.[3][7] There can be a tendency for particle agglomeration.[6] |
| Lipid-Based Formulations | The compound is dissolved or suspended in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[5][9][12] | Oral formulations for lipophilic compounds | Can enhance absorption through lymphatic pathways. The formulation can be complex to develop. |
Experimental Protocols
Protocol 1: Screening for Optimal pH
Objective: To determine the pH at which this compound exhibits maximum aqueous solubility.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the optimal pH range.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of various co-solvents on the solubility of this compound.
Methodology:
-
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400, NMP).
-
Prepare a series of solutions containing increasing percentages of each co-solvent in an aqueous buffer (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to each co-solvent solution.
-
Follow steps 3-5 from the pH screening protocol to determine the solubility in each co-solvent mixture.
-
Plot the solubility of this compound against the percentage of each co-solvent.
Workflow for Solubility Enhancement Strategy Selection:
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Solubility enhancement techniques [wisdomlib.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
(R)-STU104 off-target effects mitigation
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating potential off-target effects of (R)-STU104, a potent inhibitor of Membrane-Bound O-Acyltransferase 7 (MBOAT7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a small molecule inhibitor designed to be a potent and selective antagonist of Membrane-Bound O-Acyltransferase 7 (MBOAT7). MBOAT7 is a crucial enzyme in the Lands' cycle, a pathway responsible for remodeling the acyl chains of phospholipids.[1][2] Specifically, MBOAT7 re-acylates lysophosphatidylinositol (LPI) to form phosphatidylinositol (PI), with a preference for incorporating arachidonic acid.[2][3] This process is vital for maintaining membrane lipid composition and regulating intracellular signaling pathways.[4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is optimized for MBOAT7, potential off-target effects are a critical consideration in experimental design.[5] These can arise from several sources:
-
Other MBOAT Family Members: The MBOAT family contains several related acyltransferases. Although this compound is the R-enantiomer designed for improved selectivity, some residual activity may exist against other family members, such as MBOAT1 or MBOAT5, which could alter other lipid species.
-
Unrelated Kinases or Enzymes: It is common for small molecule inhibitors to interact with unintended proteins, such as kinases, due to structural similarities in binding pockets.[6] Such interactions can lead to unexpected phenotypic outcomes or cellular toxicity.[5]
-
Chemical Scaffold Effects: The core chemical structure itself might cause biological effects independent of MBOAT7 inhibition. Using a structurally similar but inactive control compound is recommended to rule this out.[5]
Q3: How can I be confident that my experimental results are due to on-target MBOAT7 inhibition?
A3: A multi-pronged approach is essential for validating that an observed phenotype is a direct result of MBOAT7 inhibition.[5] The three recommended strategies are:
-
Genetic Target Validation: The gold standard is to compare the effect of this compound in your experimental system versus a system where the MBOAT7 gene is knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA).[5] If the compound has no effect in the knockout/knockdown cells, it strongly implies the phenotype is on-target.
-
Use of Control Compounds: Employ the lowest effective concentration of this compound and include a structurally similar, inactive enantiomer or analog as a negative control.[5] This helps differentiate the target-specific effect from non-specific chemistry-related effects.
-
Confirm Target Engagement: Directly measure the binding of this compound to MBOAT7 within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in an intact cellular environment.[7][8][9]
Troubleshooting Guide
Problem 1: The phenotype I observe with this compound does not match the phenotype from MBOAT7 genetic knockout/knockdown.
This is a strong indicator that your observed effect is independent of MBOAT7 and likely due to off-target activity.
Recommended Action: Validate the on-target dependency by measuring the potency of this compound in wild-type cells versus cells lacking the MBOAT7 protein. If the compound's potency (e.g., IC50 for cell viability) does not shift significantly in the knockout cells, the effect is confirmed to be off-target.
Data Presentation: Potency of this compound in Wild-Type vs. MBOAT7 Knockout Cells
| Cell Line | MBOAT7 Expression | This compound IC50 (µM) | Interpretation |
| HEK293-WT | Present | 1.5 | Potent effect observed. |
| HEK293-MBOAT7-KO | Absent | > 50 | >30-fold shift in IC50 indicates on-target effect. |
| HT-1080-WT | Present | 2.0 | Potent effect observed. |
| HT-1080-MBOAT7-KO | Absent | 2.2 | No significant shift in IC50 suggests off-target effect. |
This is hypothetical data for illustrative purposes.
Experimental Protocol: CRISPR-Cas9 Mediated MBOAT7 Knockout
Objective: To generate an MBOAT7 knockout cell line to validate the on-target effects of this compound.
Methodology:
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting early exons of the MBOAT7 gene using a computational tool to minimize off-target cleavage.[10]
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Transfection/Transduction:
-
Deliver the Cas9/sgRNA plasmid into the target cell line using lipid-based transfection or lentiviral transduction.
-
-
Single-Cell Cloning:
-
After 48-72 hours, seed the cells at a very low density in 96-well plates to isolate single-cell derived colonies.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and screen for mutations in the MBOAT7 target locus via PCR and Sanger sequencing or TIDE/ICE analysis.
-
Confirm the absence of MBOAT7 protein expression in candidate clones via Western Blot.
-
-
Functional Testing:
-
Use the validated knockout and wild-type parental cells in parallel for your standard assay with this compound.
-
Diagram: Troubleshooting Logic for Phenotypic Discrepancy```dot
Problem 3: How can I definitively confirm this compound binds to MBOAT7 inside my cells?
Directly measuring target engagement in a physiological context is crucial for validating your compound's mechanism of action.
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA). This biophysical assay leverages the principle that a protein becomes more thermally stable when bound to a ligand. [7][8][11]By heating intact cells treated with this compound across a temperature gradient, you can observe a shift in the MBOAT7 melting curve, which confirms direct binding.
Data Presentation: Sample CETSA Data for MBOAT7
| Treatment | Temperature (°C) | Soluble MBOAT7 (% of 37°C control) |
| Vehicle (DMSO) | 48 | 85% |
| Vehicle (DMSO) | 52 | 51% (Tₘ) |
| Vehicle (DMSO) | 56 | 20% |
| This compound (10 µM) | 48 | 95% |
| This compound (10 µM) | 52 | 88% |
| This compound (10 µM) | 56 | 55% (Tₘ shift) |
This is hypothetical data for illustrative purposes. Tₘ = melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for MBOAT7
Objective: To confirm the engagement of this compound with MBOAT7 in intact cells by measuring ligand-induced thermal stabilization. [7][12] Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, then cool to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen freezing followed by thawing at 25°C).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification by Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize total protein concentration for all samples.
-
Analyze the amount of soluble MBOAT7 in each sample using SDS-PAGE and Western Blot with a validated MBOAT7 antibody.
-
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble MBOAT7 relative to the non-heated control against the temperature for both vehicle and this compound-treated samples to visualize the thermal shift.
Diagram: The MBOAT7 Pathway (Lands' Cycle)
References
- 1. Understanding the underlying molecular pathways by which Mboat7/Lpiat1 depletion induces hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MBOAT7 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Refining (R)-STU104 (Sirpiglenastat/DRP-104) Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-STU104, also known as Sirpiglenastat or DRP-104.
Note on Stereochemistry: The user query specifies "this compound". Publicly available chemical information for Sirpiglenastat (DRP-104) indicates the stereochemistry as (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate. This guide will proceed with the purification techniques applicable to the specific enantiomer of interest, noting that the principles are the same regardless of the specific stereoisomer being targeted.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sirpiglenastat/DRP-104) and why is its purification critical?
A1: this compound (Sirpiglenastat/DRP-104) is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), which acts as a broad-spectrum glutamine antagonist.[1][2][3] It is under investigation as an anti-cancer therapeutic. As with most chiral molecules, different enantiomers can have different pharmacological activities and toxicities. Therefore, obtaining the desired enantiomer with high purity is critical for ensuring its safety and efficacy in preclinical and clinical studies.
Q2: What are the common methods for purifying chiral small molecules like Sirpiglenastat?
A2: The most common and effective methods for the purification of chiral small molecules include:
-
Preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a widely used technique for enantioseparation.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a greener and often faster alternative to HPLC for chiral separations.[6][7][8][9][10]
-
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.
Q3: How do I choose the right chiral stationary phase (CSP) for my HPLC or SFC separation?
A3: The selection of the CSP is crucial for successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used. A screening approach using a small number of different CSPs with various mobile phases is often the most effective way to identify the optimal conditions for your specific molecule.
Troubleshooting Guide
Issue 1: Poor or No Separation of Enantiomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal Mobile Phase | - Normal Phase HPLC/SFC: Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. - Reverse Phase HPLC: Adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. |
| Incorrect Flow Rate | In chiral chromatography, lower flow rates often improve resolution. Try reducing the flow rate in increments. |
| Temperature Effects | Temperature can significantly impact chiral separations. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum. |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds). - Ensure the sample is fully dissolved in the mobile phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent recommended by the manufacturer. |
Issue 3: Poor Peak Shape and Broadening
| Potential Cause | Troubleshooting Steps |
| High Injection Volume or Incompatible Injection Solvent | - Reduce the injection volume. - Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, use the minimum volume required. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Column Degradation | If the column has been used extensively or with harsh conditions, it may need to be replaced. |
Experimental Protocols
General Preparative Chiral HPLC Protocol
-
Analytical Method Development:
-
Screen various chiral columns (e.g., Daicel Chiralpak series) with different mobile phases (e.g., hexane/isopropanol or methanol/acetonitrile gradients) to achieve baseline separation of the enantiomers.
-
Optimize the mobile phase composition, flow rate, and temperature for the best resolution and peak shape.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Increase the flow rate proportionally to the column cross-sectional area.
-
Dissolve the crude Sirpiglenastat in the mobile phase or a compatible solvent at a high concentration without causing precipitation.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.
-
Inject the sample and collect the fractions corresponding to the desired enantiomer.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure enantiomer.
-
Evaporate the solvent under reduced pressure.
-
Analyze the purity of the final product by analytical HPLC.
-
Quantitative Data Summary (Illustrative)
The following table illustrates how to present quantitative data from purification experiments. The values are hypothetical and should be replaced with experimental data.
| Parameter | Analytical HPLC | Preparative HPLC | SFC |
| Column | Chiralpak IA | Chiralpak IA (20x250mm) | Chiralpak AD-H |
| Mobile Phase | Hexane:Isopropanol (80:20) | Hexane:Isopropanol (80:20) | CO2:Methanol (70:30) |
| Flow Rate | 1.0 mL/min | 15 mL/min | 3.0 mL/min |
| Enantiomeric Excess (ee) | >99% | >99% | >99% |
| Yield | N/A | 85% | 90% |
| Purity (by area %) | 99.5% | 99.7% | 99.8% |
Visualizations
Signaling Pathway of Sirpiglenastat (DRP-104)
References
- 1. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dracenpharma.com [dracenpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. preparative HPLC - SiChem [sichem.de]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 9. selvita.com [selvita.com]
- 10. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of (R)-STU104: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoxia-activated prodrug (R)-STU104, here represented by its well-documented analogue PR-104, against other alternatives, with a focus on supporting experimental data. PR-104 is a leading example of a dinitrobenzamide mustard prodrug designed to selectively target hypoxic tumor cells, a population notoriously resistant to conventional therapies.
Mechanism of Action: Dual-Activation for Enhanced Tumor Selectivity
PR-104 is a water-soluble phosphate (B84403) ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A. The cytotoxic potential of PR-104A is unlocked through two principal pathways, conferring a high degree of tumor selectivity.
1. Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A undergoes one-electron reduction by various oxidoreductases, such as NADPH:cytochrome P450 oxidoreductase (POR). This reduction forms reactive radical species, which are subsequently converted to the potent DNA cross-linking agents, the hydroxylamine (B1172632) (PR-104H) and amine (PR-104M) mustards. These metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1] In well-oxygenated tissues, the radical anion is rapidly re-oxidized back to the parent compound, sparing healthy cells.
2. AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2] High expression of AKR1C3 in certain tumor types provides an additional mechanism for targeted drug activation, broadening the potential therapeutic window of PR-104.
Comparative Efficacy: PR-104 vs. Tirapazamine (B611382)
Tirapazamine (TPZ) is a benzotriazine di-N-oxide that was a pioneering hypoxia-activated prodrug. Like PR-104, it is reduced under hypoxia to a DNA-damaging radical. However, key differences in their activation and properties result in a superior preclinical profile for PR-104.
In Vitro Cytotoxicity
The potency of hypoxia-activated prodrugs is often characterized by their IC50 values (the concentration required to inhibit cell growth by 50%) under aerobic and hypoxic conditions. A key parameter is the K-value, the oxygen concentration at which the drug's potency is halved. PR-104A demonstrates significantly greater potency under severe hypoxia compared to tirapazamine. The K-value for PR-104A is approximately 10-fold lower than that of tirapazamine (0.126 µM vs. 1.30 µM), indicating that PR-104A is more effectively activated at very low oxygen levels. The cytotoxicity of PR-104A is increased 10- to 100-fold by hypoxia in vitro.
| Compound | Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| Tirapazamine | HT29 | >500 | 10.5 | >48 |
| SiHa | 155 | 1.6 | 97 | |
| SN30000 (TPZ Analogue) | HT29 | >500 | 2.5 | >200 |
| SiHa | 260 | 0.38 | 684 |
In Vivo Antitumor Activity
Preclinical studies in human tumor xenograft models have demonstrated the superior efficacy of PR-104 compared to tirapazamine at equivalent host toxicity.
| Xenograft Model | Treatment | Outcome |
| HT29 (human colon) | PR-104 | Greater killing of hypoxic and aerobic cells than tirapazamine. |
| SiHa (human cervical) | PR-104 | Greater killing of hypoxic and aerobic cells than tirapazamine. |
| H460 (human lung) | PR-104 | Greater killing of hypoxic and aerobic cells than tirapazamine. |
| Panc-01 (pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity. |
| 22RV1 (prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity. |
In tumor excision assays, PR-104 provided greater killing of hypoxic (radioresistant) and aerobic cells in xenografts (HT29, SiHa, and H460) than tirapazamine or conventional mustards at equivalent host toxicity.[3] PR-104 also showed single-agent activity in six of eight xenograft models and greater than additive antitumor activity when combined with chemotherapy.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clonogenic Assay
The clonogenic assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Drug Exposure: Cells are exposed to various concentrations of the test compound (e.g., PR-104A, tirapazamine) for a defined period (e.g., 4 hours) under either aerobic (21% O₂) or hypoxic (<0.1% O₂) conditions.
-
Colony Formation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution like methanol (B129727) and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the untreated control, adjusted for plating efficiency.
DNA Damage Assays
Comet Assay (Single-Cell Gel Electrophoresis): This assay measures DNA strand breaks and cross-links.
Protocol for DNA Cross-linking:
-
Cell Treatment: Cells are treated with the DNA cross-linking agent.
-
Irradiation: A known amount of DNA strand breaks is introduced by irradiating the cells (e.g., with X-rays).
-
Embedding and Lysis: Cells are embedded in agarose on a slide and lysed to form nucleoids.
-
Electrophoresis: Under alkaline conditions, broken DNA fragments migrate out of the nucleoid, forming a "comet tail." DNA cross-links retard this migration.
-
Staining and Visualization: DNA is stained with a fluorescent dye and visualized. The extent of DNA cross-linking is inversely proportional to the comet tail length/intensity.
γH2AX Formation Assay: This immunofluorescence-based assay detects DNA double-strand breaks (DSBs).
Protocol:
-
Cell Treatment and Fixation: Cells are treated, then fixed and permeabilized on coverslips or slides.
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.
-
Secondary Antibody and Counterstaining: A fluorescently labeled secondary antibody is used for detection. The nucleus is counterstained with a DNA dye like DAPI.
-
Microscopy and Analysis: The number of distinct fluorescent foci (representing γH2AX accumulation at DSBs) per nucleus is quantified using fluorescence microscopy.
Conclusion
The available preclinical data strongly support the efficacy of PR-104 as a hypoxia-activated prodrug. Its dual-activation mechanism, potent cytotoxicity under severe hypoxia, and superior in vivo antitumor activity compared to the first-generation compound tirapazamine, position it as a promising candidate for the treatment of solid tumors. The experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and related compounds in the drug development pipeline.
References
A Comparative Analysis of (R)-STU104 and (S)-STU104: Enantiomeric Differentiation in TAK1-MKK3 Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the (R) and (S) enantiomers of STU104, a novel inhibitor of the TAK1-MKK3 protein-protein interaction. This analysis is supported by experimental data from peer-reviewed research, detailing the differential activity of the two stereoisomers.
In the development of small molecule therapeutics, the stereochemistry of a chiral compound is a critical determinant of its pharmacological activity. The enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity. This guide focuses on the distinct biological profiles of (R)-STU104 and (S)-STU104, highlighting the stereospecificity of their interaction with the TAK1-MKK3 signaling pathway, a key regulator of pro-inflammatory cytokine production.
Quantitative Comparison of this compound and (S)-STU104
Experimental data demonstrates a clear differentiation in the inhibitory activity of the two enantiomers of STU104. This compound has been identified as the more potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, a key downstream effect of the TAK1-MKK3 pathway.
| Compound | Inhibition of TNF-α Production (IC50) | Inhibition of MKK3 Phosphorylation (IC50) |
| This compound | 0.58 µM | 4.0 µM |
| (S)-STU104 | > 10 µM | Not reported to be as potent |
Table 1: In vitro inhibitory activities of this compound and (S)-STU104. Data sourced from Tang ML, et al. J Med Chem. 2022.[1]
Mechanism of Action: Targeting the TAK1-MKK3 Interaction
This compound exerts its anti-inflammatory effects by disrupting the protein-protein interaction (PPI) between TGF-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase 3 (MKK3). This interaction is a critical step in the signaling cascade that leads to the production of pro-inflammatory cytokines, including TNF-α. By binding to MKK3, this compound prevents its phosphorylation by TAK1, thereby inhibiting the downstream activation of p38 MAPK and subsequent inflammatory responses. The (S)-enantiomer is significantly less effective at inhibiting this interaction.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of STU104 enantiomers.
Experimental Protocols
The following are summaries of the key experimental methodologies used to differentiate the effects of this compound and (S)-STU104.
Inhibition of TNF-α Production Assay
-
Cell Line: Murine macrophage cell line (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or (S)-STU104 for a specified period before LPS stimulation.
-
Quantification: After an incubation period, the concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
MKK3 Phosphorylation Assay (Western Blot)
-
Cell Lysis: Following stimulation and treatment as described above, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated MKK3 (p-MKK3) and total MKK3. A loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
-
Analysis: The band intensities for p-MKK3 are normalized to total MKK3 and the loading control to determine the relative inhibition of MKK3 phosphorylation by the compounds.
In Vivo Efficacy in a Model of Ulcerative Colitis
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of this compound demonstrated significant therapeutic effects. Treatment with this compound led to a reduction in disease activity index (DAI) scores, amelioration of colon shortening, and decreased levels of pro-inflammatory cytokines in the colon tissue. These in vivo findings further underscore the therapeutic potential of the (R)-enantiomer.[1]
Conclusion
The available data conclusively demonstrates that the biological activity of STU104 resides predominantly in the (R)-enantiomer. This compound is a potent, orally active inhibitor of the TAK1-MKK3 protein-protein interaction, leading to the suppression of TNF-α production. In contrast, (S)-STU104 is significantly less active. This stereospecificity highlights the importance of chiral separation and the evaluation of individual enantiomers in the drug discovery and development process. For researchers investigating the TAK1-MKK3 signaling pathway or developing novel anti-inflammatory agents, this compound represents a valuable chemical probe and a promising therapeutic lead.
References
clinical trial results for (R)-STU104
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comparative overview of the . However, a comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific clinical or preclinical data for a compound designated as (R)-STU104 .
Our search for "this compound" and "STU-104" did not yield any relevant results linking this identifier to a specific molecule, mechanism of action, or any registered clinical trials. It is possible that this compound is an internal development code that has not yet been publicly disclosed, or the identifier may be inaccurate.
While we cannot provide specific data for this compound, we can offer a comparative framework for evaluating Carnitine Palmitoyltransferase 1 (CPT1) inhibitors, a class of drugs with therapeutic potential in metabolic diseases and cancer. This information is based on available data for other well-characterized CPT1 inhibitors.
Understanding CPT1 Inhibition
Carnitine Palmitoyltransferase 1 (CPT1) is a crucial enzyme in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] By inhibiting CPT1, cells are forced to shift their energy production from fatty acid oxidation to glucose metabolism.[1] This metabolic switch is the basis for the therapeutic interest in CPT1 inhibitors for conditions like type 2 diabetes, obesity, and certain cancers that are highly dependent on fatty acid oxidation for their growth and survival.[1][2]
Key CPT1 Inhibitors in Research and Development
Several CPT1 inhibitors have been investigated preclinically and in clinical trials. Below is a summary of two notable examples:
| Compound | Development Status | Primary Therapeutic Area of Interest | Key Characteristics |
| Etomoxir | Clinical trials halted | Heart failure, Type 2 Diabetes | Irreversible inhibitor of both CPT1a and CPT1b isoforms.[2][3] Clinical development was stopped due to concerns about cardiac hypertrophy.[2] |
| ST1326 (Teglicar) | Preclinical/Clinical | Type 2 Diabetes, Cancer | A selective and reversible inhibitor of the liver isoform, CPT1a.[2] It has been shown to reduce gluconeogenesis and improve glucose homeostasis in animal models.[2] |
Experimental Protocols for Evaluating CPT1 Inhibitors
Should data for this compound become available, its evaluation would likely involve the following key experiments:
CPT1A Enzyme Activity Assay
Objective: To determine the in vitro potency of the inhibitor against the CPT1a enzyme.
Methodology:
-
Recombinant human CPT1a is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding the substrates, L-carnitine and palmitoyl-CoA.
-
The rate of formation of palmitoyl-L-carnitine is measured, often using a colorimetric or radiometric method.
-
The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.
Cellular Fatty Acid Oxidation (FAO) Assay
Objective: To assess the effect of the inhibitor on fatty acid oxidation in a cellular context.
Methodology:
-
Cancer cells or other relevant cell types are treated with the test compound.
-
The cells are then incubated with a radiolabeled fatty acid, such as [³H]-palmitate.
-
The amount of radiolabeled water produced as a byproduct of β-oxidation is measured to quantify the rate of FAO.
-
A decrease in radiolabeled water production indicates inhibition of FAO.
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the therapeutic effect of the inhibitor in a living organism.
Methodology:
-
A relevant animal model is chosen (e.g., a mouse model of diet-induced obesity for metabolic studies, or a tumor xenograft model for cancer research).
-
The animals are treated with the test compound or a vehicle control.
-
Key endpoints are measured, such as blood glucose levels, body weight, tumor volume, or other relevant biomarkers.
-
The safety and tolerability of the compound are also monitored throughout the study.
Signaling Pathways Affected by CPT1 Inhibition
The inhibition of CPT1 and the subsequent shift in cellular metabolism can impact several key signaling pathways. The diagram below illustrates the central role of CPT1 in fatty acid metabolism and its downstream effects.
Caption: CPT1-mediated fatty acid transport into the mitochondria.
Experimental Workflow for CPT1 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical and clinical development of a CPT1 inhibitor.
Caption: Drug development workflow for a CPT1 inhibitor.
We hope this guide provides a useful framework for understanding the evaluation of CPT1 inhibitors. We will continue to monitor for any publicly available information on this compound and will update this guide accordingly.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: PR-104 vs. Standard of Care in Hypoxic Solid Tumors
An initial search for the compound "(R)-STU104" did not yield specific results. However, a similarly named investigational drug, PR-104 , has been identified in preclinical and clinical studies and offers sufficient data for a comparative analysis. This guide will focus on PR-104, a hypoxia-activated prodrug, and compare it with the standard of care for relevant solid tumors.
This guide provides a comparative analysis of the investigational hypoxia-activated DNA cross-linking agent PR-104 against the standard of care for the treatment of solid tumors characterized by hypoxic regions. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PR-104
PR-104 is a novel "pre-prodrug" that is converted in the body to PR-104A, a prodrug that is selectively activated under hypoxic conditions, a common feature of solid tumors.[1] This targeted activation leads to the formation of cytotoxic metabolites that cross-link DNA, inducing tumor cell death.[1] This mechanism offers the potential for targeted therapy against tumor cells in the hypoxic microenvironment, which are often resistant to conventional chemotherapy and radiotherapy.[1]
Mechanism of Action of PR-104
PR-104's mechanism of action involves a two-step activation process. The phosphate (B84403) ester "pre-prodrug," PR-104, is rapidly converted to the prodrug PR-104A. In the low-oxygen environment of hypoxic tumor cells, PR-104A is reduced to its active hydroxylamine (B1172632) metabolite, PR-104H.[1] PR-104H is a potent DNA cross-linking agent. This selective activation in hypoxic tissue minimizes damage to healthy, well-oxygenated cells.[1]
Comparative Efficacy Data
A direct head-to-head comparison with a single standard of care is challenging as it varies significantly depending on the tumor type. The preclinical data for PR-104 has shown promising results in various xenograft models.
| Parameter | PR-104 | Standard of Care (Example: Gemcitabine (B846) for Pancreatic Cancer) | Standard of Care (Example: Docetaxel (B913) for Prostate Cancer) |
| Mechanism of Action | Hypoxia-activated DNA cross-linking agent[1] | Nucleoside analog that inhibits DNA synthesis | Taxane that stabilizes microtubules, leading to cell cycle arrest |
| Preclinical Efficacy (Monotherapy) | Showed single-agent activity in six of eight xenograft models[1] | Varies by tumor model | Varies by tumor model |
| Preclinical Efficacy (Combination Therapy) | Greater than additive antitumor activity with gemcitabine in Panc-01 pancreatic tumors and with docetaxel in 22RV1 prostate tumors[1] | Standard combination partner for various chemotherapies | Standard combination partner for various chemotherapies |
| Selectivity | Selective for hypoxic tumor cells[1] | Affects all rapidly dividing cells | Affects all rapidly dividing cells |
Experimental Protocols
The following are summaries of typical experimental protocols used to evaluate the efficacy of PR-104 and standard of care chemotherapies.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50) under both normoxic and hypoxic conditions.
-
Methodology:
-
Human tumor cell lines (e.g., HT29, SiHa, H460) are cultured in appropriate media.
-
Cells are seeded into 96-well plates.
-
For hypoxic conditions, plates are placed in a hypoxic chamber (e.g., <0.1% O2).
-
Cells are treated with a range of concentrations of the test compound (e.g., PR-104A) or standard of care drug.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using an appropriate assay (e.g., MTS or CellTiter-Glo).
-
IC50 values are calculated from the dose-response curves.
-
Tumor Xenograft Model
-
Objective: To evaluate the in vivo antitumor activity of the test compound.
-
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment groups receive the investigational drug (e.g., PR-104), standard of care, or a combination, administered via an appropriate route (e.g., intravenous or intraperitoneal).
-
Tumor volume and body weight are measured regularly.
-
The study endpoint can be tumor growth delay or clonogenic assay of excised tumors.[1]
-
Safety and Tolerability
Preclinical studies indicated that the "pre-prodrug" PR-104 was well-tolerated in mice.[1] Clinical trial data would be necessary for a comprehensive safety comparison with established standard of care treatments.
Conclusion
PR-104 demonstrates a novel, targeted approach to cancer therapy by exploiting the hypoxic microenvironment of solid tumors. Preclinical data suggests significant antitumor activity, both as a monotherapy and in combination with standard chemotherapeutic agents.[1] Its selective activation mechanism may offer a favorable safety profile compared to non-targeted systemic therapies. Further clinical investigation is required to fully elucidate its therapeutic potential and position relative to the current standards of care.
References
In-depth Analysis of (R)-STU104: Data Currently Unavailable in Public Domain
A comprehensive search for experimental data, biological activity, and mechanism of action for the compound designated as (R)-STU104 has yielded no specific results in the public domain. This lack of available information prevents a direct cross-validation and comparison with alternative compounds at this time.
Without foundational data on this compound, including its chemical structure, biological targets, and observed experimental outcomes, the creation of a comparative guide with supporting data, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.
To proceed with a meaningful comparison, primary data on this compound would be required. This would typically include, but is not limited to:
-
In vitro studies: Data from assays determining potency, selectivity, and mechanism of action.
-
In vivo studies: Results from preclinical models demonstrating efficacy and safety.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) data: Information on the absorption, distribution, metabolism, and excretion of the compound, as well as its effects on the body over time.
Researchers, scientists, and drug development professionals interested in the comparative analysis of this compound are encouraged to consult internal documentation or await the publication of initial findings in a peer-reviewed journal or patent application. Once such data becomes publicly available, a thorough cross-validation and comparative analysis can be performed.
Safety Operating Guide
Information regarding the proper disposal of (R)-STU104 is not available in public resources.
Extensive searches for a Safety Data Sheet (SDS) and other handling information for a chemical identified as "(R)-STU104" have not yielded any specific results. This suggests that "this compound" may be a novel research chemical, an internal compound designation not in the public domain, or an incorrect identifier.
Providing standardized disposal procedures without accurate chemical identity and safety information would be highly irresponsible and could pose a significant safety risk.
For the safety of all laboratory personnel and to ensure compliance with regulatory requirements, it is imperative to follow the established safety protocols of your institution.
Immediate Action Required:
Researchers, scientists, and drug development professionals in possession of or working with a substance identified as "this compound" must take the following steps:
-
Do Not Attempt to Dispose: Do not dispose of this compound through standard laboratory waste streams.
-
Contact Your Environmental Health and Safety (EHS) Office: Immediately consult with your institution's EHS department or equivalent safety office. They are equipped to assess unknown chemicals and provide guidance on proper, safe, and compliant disposal procedures.
-
Provide All Available Information: When contacting your EHS office, provide them with all available information about the substance, including its source, any known synthetic route, and any observed properties.
-
Quarantine the Material: Pending guidance from your EHS office, the material should be clearly labeled and stored in a secure, designated area away from incompatible materials.
A logical workflow for handling an unidentified chemical like this compound is presented below.
Building Trust Through Safety:
Our commitment is to provide information that enhances laboratory safety. In instances where specific data is unavailable, the most valuable guidance we can offer is to direct you to the experts within your own organization who are tasked with ensuring your safety and environmental compliance.
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling (R)-STU104
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and handling protocols required for all personnel working with the research compound (R)-STU104. Given the current lack of a specific Safety Data Sheet (SDS), this compound must be treated as a potent, bioactive small molecule with unknown toxicological properties. These guidelines are established to minimize exposure risk and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
A comprehensive risk assessment specific to every experimental procedure involving this compound is mandatory before any work commences. These protocols are to be considered the minimum standard of protection.
Summary of Personal Protective Equipment
The following table summarizes the required PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection is commensurate with the potential for exposure.
| Activity Level | Task Examples | Required Personal Protective Equipment |
| Low-Risk Activities | - Dilute solution handling (<1mM) in a closed system- Analytical sample preparation in a fume hood | - Primary Gloves: Nitrile or neoprene gloves (double-gloving recommended)- Eye Protection: Safety glasses with side shields- Lab Coat: Standard cotton or flame-resistant lab coat |
| Medium-Risk Activities | - Weighing and preparing stock solutions- In vitro assays with open plates- Solid compound handling | - Primary Gloves: Double-gloving with nitrile or neoprene gloves- Eye Protection: Chemical splash goggles- Lab Coat: Disposable, fluid-resistant lab coat over a standard lab coat- Respiratory Protection: N95 respirator or higher |
| High-Risk Activities | - Handling of neat (undiluted) compound- Procedures with a high risk of aerosolization (e.g., sonication, vortexing of open tubes)- Spill cleanup | - Primary Gloves: Double-gloving with chemically resistant gloves (e.g., neoprene over nitrile)- Eye Protection: Full-face shield over chemical splash goggles- Body Protection: Full-coverage disposable suit (e.g., Tyvek)- Respiratory Protection: Half-mask or full-face respirator with appropriate cartridges |
Operational and Disposal Plans
Adherence to strict operational procedures is critical to prevent contamination and accidental exposure.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage within a certified chemical fume hood.
-
The container should be wiped down with an appropriate deactivating solution (if known) or 70% ethanol (B145695) before being moved to its designated storage location.
-
Store this compound in a clearly labeled, sealed, and secondary container in a secure, ventilated, and access-controlled area.
Handling Procedures:
-
All handling of this compound, including weighing, dilution, and addition to experimental systems, must be conducted within a certified chemical fume hood or a glove box.[1]
-
Before use, ensure that a safety shower and eyewash station are accessible and have been recently tested.[1]
-
Utilize disposable labware whenever possible to minimize cleaning and potential for cross-contamination.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
Decontamination and Disposal:
-
All disposable materials that come into contact with this compound, including gloves, pipette tips, and bench liners, must be considered hazardous waste.
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound must be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this waste down the drain.
-
Non-disposable equipment, such as glassware and spatulas, must be decontaminated using a validated procedure or a suitable solvent wash, with the rinsate collected as hazardous waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[2][3]
Experimental Protocol: General Weighing and Solubilization
This protocol outlines the standard procedure for accurately weighing a solid form of this compound and preparing a stock solution.
Materials:
-
This compound solid compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered tips
-
Appropriate volumetric flasks and storage vials
Procedure:
-
Preparation: Don the appropriate PPE for medium-risk activities. Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood. Place a disposable absorbent liner on the work surface.
-
Taring: Place a clean weighing paper or boat on the balance and tare the weight.
-
Weighing: Carefully transfer a small amount of this compound to the weighing paper using a clean spatula. Aim for the target weight, avoiding any spills.
-
Recording: Record the exact weight of the compound.
-
Transfer: Carefully transfer the weighed compound into an appropriately sized volumetric flask.
-
Solubilization: Using a calibrated pipette, add the desired volume of solvent to the volumetric flask.
-
Mixing: Cap the flask securely and mix by inversion or gentle vortexing until the compound is fully dissolved.
-
Storage: Transfer the stock solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation. Store at the appropriate temperature.
-
Cleanup: Dispose of all contaminated disposable materials in the designated hazardous waste container. Decontaminate the spatula and any non-disposable items. Clean the work area thoroughly.
Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal, emphasizing the integration of safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
